3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene
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Overview
Description
3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene is an organic compound characterized by the presence of phenylsulfanyl groups attached to a pent-1-en backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene typically involves the reaction of pent-1-ene with phenylsulfanyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Organic solvents such as dichloromethane or toluene
Catalyst: Transition metal catalysts like palladium or platinum
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylsulfanylprop-1-en-3-ylsulfanylbenzene
- 3-Phenylsulfanylbut-1-en-3-ylsulfanylbenzene
- 3-Phenylsulfanylhex-1-en-3-ylsulfanylbenzene
Uniqueness
3-Phenylsulfanylpent-1-en-3-ylsulfanylbenzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
144345-05-1 |
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Molecular Formula |
C17H18S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
3-phenylsulfanylpent-1-en-3-ylsulfanylbenzene |
InChI |
InChI=1S/C17H18S2/c1-3-17(4-2,18-15-11-7-5-8-12-15)19-16-13-9-6-10-14-16/h3,5-14H,1,4H2,2H3 |
InChI Key |
WODFHSHWZRKARR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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